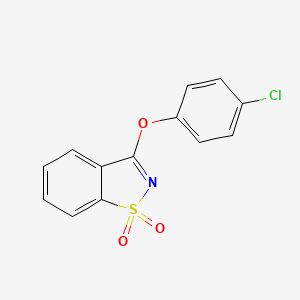![molecular formula C16H10ClFN2O2S B5761512 N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5761512.png)
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating salt and water transport in various tissues, including the lungs, pancreas, and sweat glands. CFTR mutations cause cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been widely used as a research tool to study CFTR function and to develop new therapies for CF.
Mecanismo De Acción
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide binds to a specific site on the CFTR protein and blocks its chloride channel activity. The exact binding site and mechanism of inhibition are still under investigation, but it is believed that N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide stabilizes the closed state of the CFTR channel and prevents its opening in response to cAMP-mediated activation.
Biochemical and physiological effects:
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to reduce CFTR-mediated chloride secretion in various tissues and cell types, including airway epithelial cells, intestinal cells, and sweat gland cells. It has also been shown to reduce mucus production and inflammation in the airways of CF patients. N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has no direct effect on other ion channels or transporters and does not affect cell viability or proliferation at the concentrations used in research studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is a potent and specific inhibitor of CFTR chloride channel activity, making it a valuable tool for studying CFTR function and regulation. It is easy to use and can be applied to various experimental systems, including cell cultures, ex vivo tissues, and animal models. However, N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has some limitations, including its potential off-target effects and the possibility of inducing CFTR-independent effects at high concentrations. It is also not suitable for long-term treatment or in vivo studies due to its low bioavailability and rapid metabolism.
Direcciones Futuras
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has opened up new avenues for CF research and drug development, but there is still much to be explored. Some of the future directions for N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide research include:
1. Elucidating the molecular mechanism of N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide inhibition and identifying new CFTR modulators with improved efficacy and specificity.
2. Investigating the role of N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide in other diseases involving CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea.
3. Developing new delivery methods for N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide to improve its bioavailability and pharmacokinetics, such as inhalation or topical application.
4. Testing the therapeutic potential of N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide in combination with other CFTR modulators, such as correctors and potentiators, for the treatment of CF and other diseases.
5. Studying the long-term effects of N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide on CFTR function and regulation, as well as its potential for inducing CFTR-independent effects or toxicity.
Métodos De Síntesis
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide was first synthesized by Illek et al. in 2004 using a multi-step synthetic route. The synthesis involves the reaction of 3-chloro-4-fluoroaniline with thionyl chloride to form the corresponding sulfonyl chloride, which is then reacted with 1-benzofuran-2-carboxylic acid to give N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been extensively used in basic and translational research related to CF and other diseases involving CFTR dysfunction. It has been shown to inhibit CFTR-mediated chloride secretion in various cell types, including airway epithelial cells, intestinal cells, and sweat gland cells. N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has also been used to study the regulation of CFTR by other proteins and signaling pathways, as well as to screen for new CFTR modulators and correctors.
Propiedades
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2S/c17-11-8-10(5-6-12(11)18)19-16(23)20-15(21)14-7-9-3-1-2-4-13(9)22-14/h1-8H,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPLNJZCLOGNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-fluorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[2-(4-chlorophenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B5761503.png)

![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide](/img/structure/B5761520.png)
amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5761526.png)
